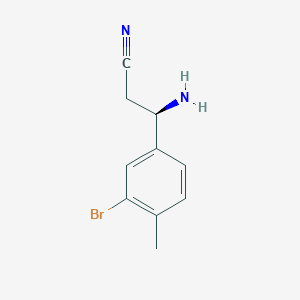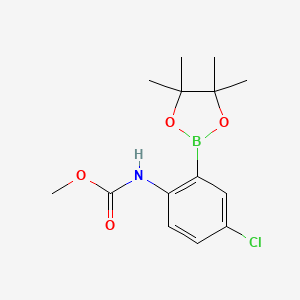![molecular formula C8H6ClFN2 B13054853 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 1st position of the pyrrolo[2,3-B]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-B]pyridine core structure.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. It can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-fluoro-1H-pyrrolo[2,3-B]pyridine
- 5-Fluoro-1H-pyrrolo[3,2-B]pyridine
- 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridine
Uniqueness
5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the specific positioning of the chlorine, fluorine, and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials.
Eigenschaften
Molekularformel |
C8H6ClFN2 |
|---|---|
Molekulargewicht |
184.60 g/mol |
IUPAC-Name |
5-chloro-4-fluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
InChI-Schlüssel |
GROLQZXBXNKBGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C(=CN=C21)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


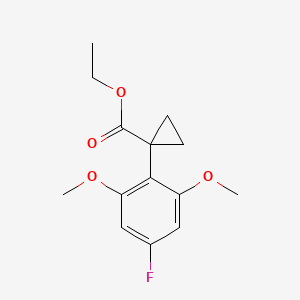
![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)
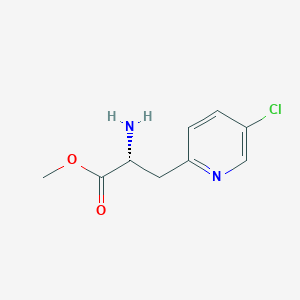
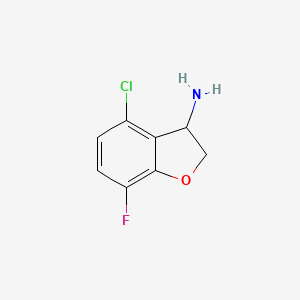
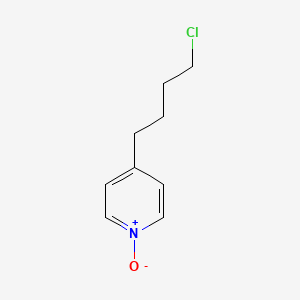
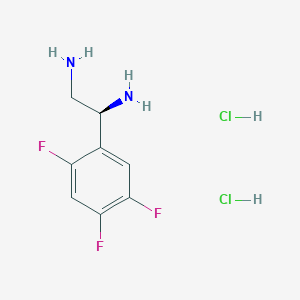

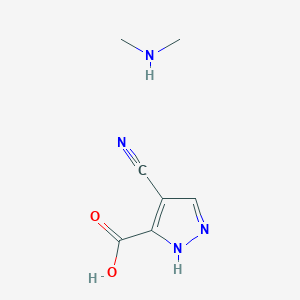
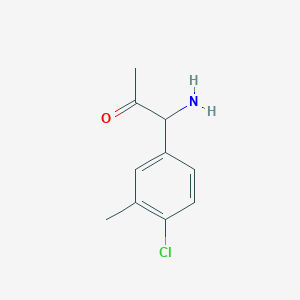
![1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13054821.png)
